molecular formula C29H24F2N2O6 B4993060 2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate

2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate

Cat. No.: B4993060
M. Wt: 534.5 g/mol
InChI Key: LBKPIKRSXFAXHI-UHFFFAOYSA-N
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Description

2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate is a highly complex polycyclic compound featuring a fused pyrroloisoindole core with multiple oxygenated and fluorinated substituents. Its structure includes:

  • Tetraoxododecahydro framework: A rigid, oxygen-rich bicyclic system that may influence solubility and stability .
  • Etheno bridge: A strained ethylene moiety contributing to conformational rigidity.
  • Propanoate ester: A hydrolytically labile group that could modulate bioavailability or reactivity.

Properties

IUPAC Name

[4,10-bis(4-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-13-yl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24F2N2O6/c1-4-18(34)39-24-13(2)19-20-22(27(37)32(25(20)35)16-9-5-14(30)6-10-16)29(24,3)23-21(19)26(36)33(28(23)38)17-11-7-15(31)8-12-17/h5-12,19-23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKPIKRSXFAXHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=C(C2C3C(C1(C4C2C(=O)N(C4=O)C5=CC=C(C=C5)F)C)C(=O)N(C3=O)C6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24F2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorobenzene derivatives, dimethyl compounds, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-fluorophenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindol-9-yl propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with related molecules from the literature:

Compound Core Structure Substituents Functional Groups Physical/Chemical Properties
Target Compound Pyrrolo[3,4-f]isoindol 4-Fluorophenyl, methyl, propanoate Ester, tetraoxo, etheno bridge Likely low solubility due to polycyclic core; stability influenced by ester lability
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano, phenethyl, ester Nitro, cyano, ester Yellow solid; mp 243–245°C; moderate solubility in polar solvents
Bis[hexadecafluoro-9-(trifluoromethyl)decyl] hydrogen phosphate Perfluorinated alkyl phosphate Fluorinated alkyl chains Phosphate, trifluoromethyl High thermal/chemical stability; environmental persistence
3-(((...tetrahydrofuran...)phosphino)propanenitrile () Tetrahydrofuran Methoxyphenyl, tert-butyldimethylsilyl, thioether Thioether, silyl ether, nitrile Likely sensitive to hydrolysis due to silyl groups

Key Observations:

Solubility : Unlike the perfluorinated phosphate compound (high hydrophobicity) , the target’s tetraoxo core may confer moderate polarity, though its fused rings likely limit aqueous solubility.

Stability: The propanoate ester is more hydrolytically labile than the perfluorinated alkyl chains in but more stable than silyl ethers in .

Research Findings and Methodological Considerations

  • Structural Elucidation : SHELX programs (e.g., SHELXL, SHELXT) are critical for resolving complex crystallographic data in polycyclic compounds like the target .
  • Synthetic Challenges: The etheno bridge and tetraoxo core may require multi-step synthesis, akin to the one-pot strategies used for tetrahydroimidazopyridines .

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